methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Overview
Description
“Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are an important family of heterocyclic compounds, and their derivatives possess various pharmacological properties . They have been studied as potential fungicides .
Synthesis Analysis
A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . The synthesis involved reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite . Compounds were synthesized by cyclization of the corresponding amide .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives include the reaction of 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite . This is followed by the cyclization of the corresponding amide .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antitubercular Activity
Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate and its derivatives have been explored for their potential antituberculotic activities. Bukowski and Janowiec (1996) synthesized various derivatives, including methyl ester, amide, nitrile, and others, and investigated their antituberculotic properties (Bukowski & Janowiec, 1996). Additionally, Bukowski (1984) reported the synthesis of similar compounds and evaluated their low tuberculostatic activity (Bukowski, 1984).
Synthesis and Reactivity
1-Methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine was synthesized by Bukowski and Janowiec (1990), which involved investigating the reactivity of CN and CH2 groups (Bukowski & Janowiec, 1990). Tennant, Wallis, and Weaver (1999) developed a new synthetic route to imidazo[4,5-b]pyridinones, which are structurally related, demonstrating the versatility in synthesizing this compound class (Tennant, Wallis, & Weaver, 1999).
Chemical Properties and Structure Analysis
Studies on the molecular structure and vibrational energy levels of methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate and related compounds were conducted by Lorenc et al. (2008), using density functional theory and X-ray data (Lorenc et al., 2008).
Pharmacological Applications
While direct studies on methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate are limited, structurally related compounds have been explored for pharmacological uses. For instance, Swanson et al. (2016) described the synthesis of a series of tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, demonstrating the potential of imidazo-pyridine derivatives in therapeutic applications (Swanson et al., 2016).
properties
IUPAC Name |
methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJWKRTZRJFGKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647987 | |
Record name | Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
CAS RN |
1044772-73-7 | |
Record name | Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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